7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride
Descripción general
Descripción
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride is an intriguing chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride consists of a benzene ring linked to a pyridine ring . The molecular weight is 226.28, and the molecular formula is C14 H14 N2 O .Chemical Reactions Analysis
While specific chemical reactions involving 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride are not available, it’s known that similar compounds have demonstrated the antitumor potential of ATM inhibition when combined with DNA double-strand break-inducing agents in mouse xenograft models .Aplicaciones Científicas De Investigación
1. Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
- Summary of Application: This compound has been identified as a potent, selective, and orally available inhibitor of ATM kinase. It has demonstrated antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .
- Methods of Application: The compound was evaluated for its permeability in MDCK cells overexpressing MDR1 and its aqueous solubility .
- Results: The compound showed good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .
2. Receptor Interacting Protein 1 (RIP1) Kinase Inhibition
- Summary of Application: Derivatives of this compound have been discovered as a novel class of RIP1 kinase inhibitors. These inhibitors have shown significant suppression of necroptotic cell death in both mouse and human cells .
- Methods of Application: The optimization of the core structure and the exploration of appropriate substituents were carried out using a structure-based drug design approach .
- Results: The compound significantly attenuated disease progression in the mouse experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis (MS) .
3. EGFR Inhibitors for Cancer Treatment
- Summary of Application: Compounds of this formula have been identified as EGFR inhibitors for the treatment of cancer .
4. Immunosuppressive Agent
- Summary of Application: A derivative of this compound, N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1,2,3-thiadiazole-5-yl)-Formamide, has been synthesized and evaluated for its immunosuppressive activity .
- Results: The compound showed highly immunosuppressive activity and can be studied as a lead compound in the development of an immunosuppressant agent .
5. EGFR Inhibitors for Cancer Treatment
- Summary of Application: Compounds of this formula have been identified as EGFR inhibitors for the treatment of cancer .
6. Immunosuppressive Agent
- Summary of Application: A derivative of this compound, N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1,2,3-thiadiazole-5-yl)-Formamide, has been synthesized and its immunosuppressive activity was evaluated .
- Results: The compound showed highly immunosuppressive activity and can be studied as a lead compound in the development of an immunosuppressant agent .
Direcciones Futuras
Propiedades
IUPAC Name |
7-pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.2ClH/c1-2-12(9-15-5-1)11-3-4-14-13(8-11)10-16-6-7-17-14;;/h1-5,8-9,16H,6-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIBQYDQDDCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.